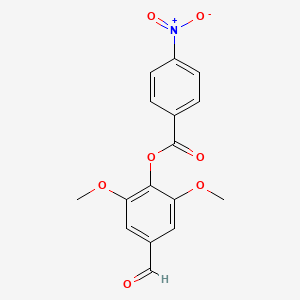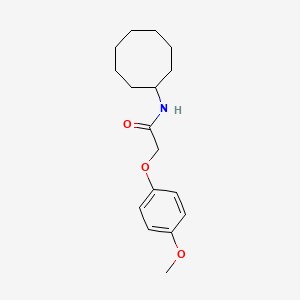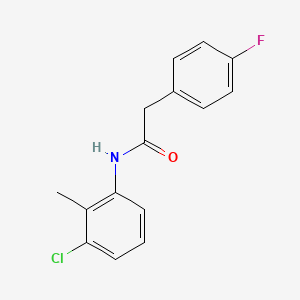![molecular formula C16H18N2O2S B5722069 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Boc-Thiophene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thiophene, which is a heterocyclic aromatic organic compound that contains a five-membered ring of four carbon atoms and one sulfur atom. Boc-Thiophene has been synthesized using various methods and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is not fully understood, but it is believed to work by inhibiting specific enzymes or pathways that are involved in cancer cell growth, inflammation, and fungal growth. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been shown to have antifungal effects by inhibiting the growth of fungal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is stable under various experimental conditions and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee. One area of research could focus on elucidating the exact mechanism of action of this compound. Additionally, further studies could investigate the potential use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee in combination with other drugs for enhanced therapeutic effects. Furthermore, studies could explore the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee for the treatment of other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee can be synthesized using various methods, including the reaction of 2-thiophenecarboxylic acid with tert-butylamine and di-tert-butyl dicarbonate. The reaction yields N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee as a white solid, which can be purified using recrystallization. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has shown potential as an anti-inflammatory agent and can reduce inflammation in animal models. It has also been studied for its potential use as an antifungal agent and has shown promising results in inhibiting the growth of fungal cells.
Propiedades
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSETYKJWWOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)


![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)